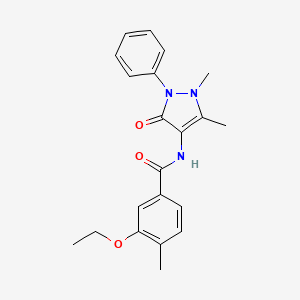![molecular formula C13H25NO2 B7659932 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B7659932.png)
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Diethoxyethyl)-6-azaspiro[34]octane is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings share a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with 2,2-diethoxyethanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
化学反応の分析
Types of Reactions
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon or the ethoxy groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific mechanical or electronic properties.
Biology: It is studied for its interactions with biological macromolecules, which could lead to new insights into enzyme mechanisms or receptor binding.
作用機序
The mechanism of action of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different functional groups.
2-Azabicyclo[3.2.1]octane: A bicyclic compound with a nitrogen atom in the ring, used in various synthetic applications.
Uniqueness
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane is unique due to its specific combination of a spirocyclic core and diethoxyethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
6-(2,2-diethoxyethyl)-6-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-15-12(16-4-2)10-14-9-8-13(11-14)6-5-7-13/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCSXDWYNOTNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC2(C1)CCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-cyanophenyl)pyrazol-3-yl]-3-(2,5-difluorophenyl)propanamide](/img/structure/B7659853.png)
![1-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7659855.png)

![2-(5-chloro-2-methoxyphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B7659868.png)
![4-acetyl-N-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7659881.png)
![(2,3-Dimethylmorpholin-4-yl)-[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanone](/img/structure/B7659889.png)
![5-(4-fluorophenyl)-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,3-oxazole-4-carboxamide](/img/structure/B7659897.png)
![(2,4-Difluorophenyl)-[4-[2-(1,3-dioxolan-2-yl)ethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7659898.png)
![N-[1-(6-methylsulfanylpyrazin-2-yl)piperidin-4-yl]benzamide](/img/structure/B7659907.png)
![N-[(6-methoxypyridin-2-yl)methyl]-6-methylsulfanylpyrazin-2-amine](/img/structure/B7659909.png)
![2-methyl-N-[1-(6-methylsulfanylpyrazin-2-yl)piperidin-3-yl]propanamide](/img/structure/B7659917.png)
![N-[2-[2-(4-fluorophenyl)propan-2-ylamino]-2-oxoethyl]thiophene-3-carboxamide](/img/structure/B7659924.png)
![2-[1-[2-(1,3-Dioxolan-2-yl)ethyl]azepan-2-yl]-1-thiophen-2-ylethanol](/img/structure/B7659927.png)
![[1-[[1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B7659930.png)
